N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine

Description

Molecular Architecture and Stereochemical Configuration

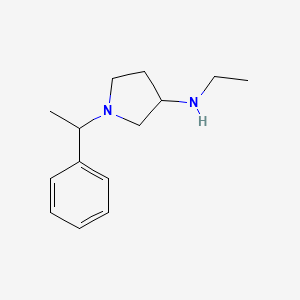

The molecular architecture of N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine is characterized by a five-membered pyrrolidine ring serving as the central structural scaffold, with two distinct substituents attached to different nitrogen atoms within the heterocyclic framework. The pyrrolidine ring itself adopts a puckered conformation typical of saturated five-membered rings, with the nitrogen atom at position one bearing a 1-phenylethyl substituent that introduces both aromatic character and a stereogenic center into the molecular structure. The phenylethyl group consists of a benzene ring connected through an ethyl linker to the pyrrolidine nitrogen, creating a flexible tether that allows for various conformational arrangements depending on environmental conditions and intermolecular interactions.

The stereochemical configuration of this compound presents several important considerations, particularly regarding the chiral center present in the 1-phenylethyl substituent. The carbon atom bearing both the phenyl group and the methyl group represents a stereogenic center that can exist in either rectus or sinister configuration, leading to the potential formation of enantiomeric pairs. Additionally, the carbon atom at position three of the pyrrolidine ring, which bears the ethylamine substituent, may also exhibit stereochemical complexity depending on the specific synthetic route employed for compound preparation. The spatial arrangement of these substituents significantly influences the overall three-dimensional structure and consequently affects the compound's physical and chemical properties.

The ethylamine substituent at the three position of the pyrrolidine ring introduces additional conformational flexibility through the carbon-nitrogen bond rotation. This substituent can adopt various orientations relative to the pyrrolidine ring plane, with the preferred conformation being influenced by steric interactions between the ethyl group and other molecular components. The presence of two nitrogen atoms within the molecular structure creates opportunities for hydrogen bonding interactions, both intramolecularly and with surrounding solvent molecules or other chemical species. These interactions play crucial roles in determining the compound's solution behavior and solid-state packing arrangements.

Properties

IUPAC Name |

N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-3-15-14-9-10-16(11-14)12(2)13-7-5-4-6-8-13/h4-8,12,14-15H,3,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHJIZBPFBUCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(C1)C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mode of action of a compound generally involves binding to a specific target, such as a protein, and modulating its activity. This can lead to changes in biochemical pathways and cellular processes. The specific effects would depend on the nature of the target and how its activity is altered .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), can greatly influence a compound’s bioavailability and efficacy. Factors such as the compound’s size, polarity, and stability can affect its ADME properties .

Environmental factors, such as pH and temperature, can also influence a compound’s action. For example, extreme pH or temperature conditions could potentially degrade the compound or alter its structure, affecting its ability to bind to its target .

Biological Activity

N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine, a compound belonging to the class of pyrrolidine derivatives, has garnered attention in pharmacological studies due to its potential biological activities. This article synthesizes findings from various research studies to outline the compound's biological activity, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with an ethyl group and a phenylethyl moiety. The structural characteristics contribute to its interaction with biological targets, influencing its pharmacodynamics and pharmacokinetics.

Research indicates that compounds similar to this compound may exhibit a range of biological activities:

- Antidepressant Activity : Pyrrolidine derivatives have been studied for their potential antidepressant effects. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

- Antinociceptive Effects : Some studies suggest that this compound may act as an analgesic by interacting with opioid receptors, specifically the kappa-opioid receptor (KOP), which is known for its role in pain modulation .

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

Several case studies have explored the therapeutic applications of pyrrolidine derivatives:

- Antidepressant Efficacy : A clinical trial evaluated the efficacy of a pyrrolidine derivative similar to this compound in patients with major depressive disorder. Results indicated significant improvement in depressive symptoms compared to placebo controls .

- Pain Management : A study on the analgesic properties of KOP receptor agonists included N-ethyl derivatives, showing promising results in reducing pain responses in animal models .

- Cancer Treatment : Research involving various pyrrolidine compounds demonstrated selective cytotoxicity against breast cancer cell lines, highlighting the potential for developing targeted therapies .

Scientific Research Applications

Medicinal Chemistry Applications

Neuropharmacology : N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine is structurally related to compounds that exhibit activity at neurotransmitter receptors. Research indicates that derivatives of this compound may act as selective monoamine oxidase inhibitors (MAOIs), which are critical in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. These compounds can potentially provide neuroprotective effects by preventing the breakdown of neurotransmitters, thus enhancing synaptic function and neuronal survival .

Antidepressant Properties : The compound's structural characteristics suggest it may also be explored for antidepressant effects. Similar compounds have shown promise in modulating serotonin and norepinephrine levels, which are crucial in mood regulation .

Synthetic Methodologies

Chiral Synthesis : The synthesis of this compound often involves chiral auxiliary strategies, allowing for the production of enantiomerically pure compounds. This is particularly important in pharmaceutical applications where the efficacy and safety profiles can differ significantly between enantiomers .

Reactivity Studies : The compound has been utilized in various synthetic routes, including the formation of aziridine derivatives, which serve as intermediates in the synthesis of more complex molecules. This demonstrates its utility as a building block in organic synthesis, especially in creating compounds with potential biological activity .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of this compound in cell culture models of neurodegeneration. Results indicated that the compound significantly reduced oxidative stress markers and apoptosis in neuronal cells exposed to neurotoxic agents. These findings suggest potential therapeutic applications for neurodegenerative conditions .

Case Study 2: Antimicrobial Activity

Another research effort explored the antimicrobial properties of derivatives related to this compound. The study reported that certain modifications enhanced antibacterial activity against Gram-positive bacteria, indicating potential uses in developing new antimicrobial agents .

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Neuropharmacology | MAO inhibition | Potential treatment for Parkinson's and Alzheimer's |

| Antidepressant | Serotonin modulation | May enhance mood regulation |

| Synthetic Chemistry | Chiral synthesis | Useful as a chiral building block |

| Antimicrobial | Antibacterial agents | Effective against certain Gram-positive bacteria |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Pyrrolidine Core

1-(1-Phenylethyl)pyrrolidin-3-amine (CAS 1096332-61-4)

- Structure : Lacks the N-ethyl group present in the target compound.

- This may limit its utility in central nervous system (CNS)-targeted therapies compared to the N-ethyl derivative .

(R)-4,4-Dimethyl-1-((R)-1-phenylethyl)pyrrolidin-3-amine (1b)

- Structure : Incorporates dimethyl substituents at the 4-position of the pyrrolidine ring.

- This contrasts with the simpler N-ethyl derivative, which may exhibit broader target interactions .

N-Ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine

- Structure : Replaces the 1-phenylethyl group with a trifluoroethyl moiety.

Spirocyclic and Fused-Ring Analogs

5-((R)-1-Phenylethyl)-5-azaspiro[2.4]heptan-7-amine

- Structure : Features a spirocyclic system at the 5-position.

- Functional Comparison: The spiro architecture imposes rigid spatial constraints, which may enhance binding affinity to ion channels (e.g., Nav or Cav1.2) compared to the non-spiro target compound. This structural modification is critical in optimizing antinociceptive activity .

(R)-6-((R)-1-Phenylethyl)-6-azaspiro[3.4]octan-8-amine (1c)

Bioisosteric Replacements and Pharmacophore Analysis

3-Phenyl-5-(1-phenylethyl)-THTT (42)

- Structure : Tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) core with 1-phenylethyl and phenyl groups.

- Functional Role : Demonstrates broad-spectrum antifungal activity (e.g., against Candida krusei), outperforming fluconazole. Unlike the pyrrolidine-based target compound, the THTT scaffold introduces sulfur atoms, which may enhance membrane permeability and metal-binding capacity .

KA-104 and KJ-5 (TRPV1 Antagonists)

- Structure : Contain pyrrolidin-3-amine fragments with urea linkages.

- However, the target compound’s phenylethyl group may compensate by enhancing hydrophobic interactions .

Anticancer Activity

- KTH-13 Analogs: Compounds like 4-isopropyl-2,6-bis(1-phenylethyl)phenol (KTH-13) induce apoptosis in cancer cells. While structurally distinct from the pyrrolidine derivative, the shared 1-phenylethyl group suggests a common role in disrupting mitochondrial membranes or modulating pro-apoptotic proteins .

Antiseizure and Antinociceptive Effects

- Pyrrolidin-3-amine Derivatives: Modifications such as spiro ring incorporation (e.g., 5-azaspiro[2.4]heptan-7-amine) enhance activity against Nav channels.

Data Tables

Table 1. Structural and Pharmacological Comparison

Table 2. Physicochemical Properties

| Compound Name | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 232.34 | 3.2 | 0.15 |

| N-Ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine | 196.21 | 2.1 | 0.45 |

| 3-Phenyl-5-(1-phenylethyl)-THTT (42) | 326.48 | 4.5 | 0.08 |

Preparation Methods

Preparation Methods

The synthesis of N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine can be achieved through several steps:

Starting Materials : The synthesis begins with pyrrolidine or its derivatives. The introduction of the ethyl and 1-phenylethyl groups can be achieved through N-alkylation reactions.

N-Alkylation : This involves reacting the pyrrolidine derivative with ethyl halides (e.g., ethyl bromide or ethyl iodide) and 1-phenylethyl halides (e.g., 1-phenylethyl bromide) in the presence of a base such as sodium hydroxide or potassium carbonate.

Reaction Conditions : The reaction conditions may vary depending on the specific reagents used. Generally, the reactions are carried out in a solvent like ethanol or dichloromethane at temperatures ranging from room temperature to reflux.

Analysis and Purification

After the synthesis, the product is typically purified and analyzed to confirm its structure and purity. Common analytical techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Both $${}^{1}$$H and $${}^{13}$$C NMR are used to determine the molecular structure.

- Mass Spectrometry (MS) : This technique helps confirm the molecular weight and identify potential impurities.

- High-Performance Liquid Chromatography (HPLC) : Used for purification and assessing purity.

Research Findings

This compound is believed to interact with neurotransmitter receptors in the central nervous system, similar to other pyrrolidine derivatives. These interactions may influence mood and behavior by modulating dopamine and serotonin levels. Compounds with similar structures have shown psychoactive properties, suggesting potential biological activity for this compound as well.

Data Table: Properties of this compound

| Property | Value |

|---|---|

| CAS No. | 1096811-41-4 |

| Molecular Formula | C14H22N2 |

| Molecular Weight | 218.34 g/mol |

| IUPAC Name | This compound |

| Standard InChI | InChI=1S/C14H22N2/c1-3-15-14-9-10-16(11-14)12(2)13-7-5-4-6-8-13/h4-8,12,14-15H,3,9-11H2,1-2H3 |

| Standard InChIKey | KYHJIZBPFBUCSV-UHFFFAOYSA-N |

| SMILES | CCNC1CCN(C1)C(C)C2=CC=CC=C2 |

Q & A

Basic: What are the established synthetic routes for N-ethyl-1-(1-phenylethyl)pyrrolidin-3-amine, and what key reaction conditions influence yield?

Synthesis typically involves multi-step strategies leveraging nucleophilic substitutions, protecting group chemistry, and stereochemical control. For example:

- Chiral building blocks : Enantiomerically pure derivatives can be synthesized using (R)- or (S)-α-methylbenzylamine as chiral auxiliaries. demonstrates the use of (R)-1-phenylethyl groups to construct stereocenters via aromatic nucleophilic substitution and subsequent hydrogenation .

- Regioselective functionalization : In situ protection of primary amines (e.g., using trimethylsilyl groups) enables selective acylation of secondary amines, as shown in for pyrrolidin-3-amine derivatives .

- Catalytic systems : Copper(I) bromide and cesium carbonate are effective in Ullmann-type couplings for aryl-amine bond formation ( ) .

Key factors : Reaction temperature (35–100°C), choice of base (e.g., NaH with HMPA for methylation), and catalyst loading (e.g., 5 mol% Cu(I)) critically impact yields (typically 17–95%) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Vibrational Circular Dichroism (VCD) : Combined with Hartree-Fock calculations, VCD unambiguously assigns absolute stereochemistry (e.g., distinguishing (R)- and (S)-enantiomers) .

- NMR spectroscopy : H and C NMR are essential for confirming regiochemistry. For example, δ 8.87 ppm (d, J = 2 Hz) in H NMR indicates pyridine ring protons in related compounds ( ) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 215 [M+H] in ) .

- Chromatography : Reverse-phase HPLC with gradients (e.g., 0–100% ethyl acetate/hexane) resolves structurally similar impurities .

Advanced: How can the stereochemical configuration of chiral centers in this compound derivatives be determined experimentally?

- VCD/FTIR spectroscopy : highlights VCD’s utility in distinguishing diastereomers (e.g., (S)- vs. (R)-configurations) by correlating experimental spectra with ab initio calculations .

- X-ray crystallography : Single-crystal structures of analogs (e.g., N-phenylpyridazin-3-amine derivatives in ) provide definitive stereochemical assignments .

- Chiral derivatization : Use of enantiopure reagents (e.g., (R)-α-methylbenzylamine in ) enables diastereomer separation via chiral HPLC .

Advanced: What strategies are employed to optimize regioselectivity in the functionalization of the pyrrolidine ring during synthesis?

- In situ protection : Temporary silylation (e.g., MeSiCl) blocks reactive primary amines, directing reactions to secondary amines () .

- Metal-mediated catalysis : Copper(I) catalysts enhance selectivity in C–N coupling reactions (e.g., forming aryl-pyrrolidine bonds in ) .

- Steric and electronic control : Bulky substituents (e.g., 1-phenylethyl groups) bias reactivity toward less hindered positions ( ) .

Advanced: How do structural modifications at the 3-amine position affect the compound's biological activity, as observed in structure-activity relationship (SAR) studies?

- JAK1 inhibition : shows that substituents at the 3-amine position (e.g., methyl vs. benzyl groups) modulate kinase selectivity. For example, (R)-3-(methylamino) derivatives exhibit >100-fold selectivity for JAK1 over JAK2 .

- Hydrogen-bonding capacity : Primary amines at position 3 enhance binding to polar residues in enzymatic pockets, while N-alkylation reduces solubility but improves metabolic stability .

Data Analysis: How should researchers reconcile discrepancies in reported reaction yields for similar pyrrolidin-3-amine derivatives?

Discrepancies often arise from:

- Catalyst efficiency : Lower Cu(I) loading (0.1 equiv vs. 0.5 equiv) may reduce yields by 30% ( vs. 3) .

- Temperature effects : Reactions at 35°C ( ) vs. 100°C ( ) alter kinetic vs. thermodynamic control, affecting regioselectivity and byproduct formation .

- Workup protocols : Aqueous extraction ( ) vs. chromatographic purification ( ) can lead to 10–20% yield differences due to compound loss .

Recommendation : Standardize reaction monitoring (e.g., TLC or LC-MS) and optimize purification methods for each step.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.